Stereochemical Identity: Single (1R,2R)-Enantiomer vs. Racemate and (1S,2S)-Enantiomer
The target compound is the single (1R,2R)-enantiomer, defined by its specific optical rotation and chiral HPLC retention time. In contrast, the more common racemate (CAS 3999-55-1) is a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers and exhibits no net optical rotation . Using the racemate in asymmetric syntheses of chiral drugs or ligands would require an additional enzymatic or chemical resolution step, as demonstrated by Hugentobler and Rebolledo, who used a bacterial amidase to kinetically resolve racemic amide derivatives of the trans-diester [1]. Procuring the pre-resolved (1R,2R)-enantiomer eliminates this step, saving time and improving atom economy.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (1R,2R)-enantiomer (enantiopure by specification) |
| Comparator Or Baseline | Racemic diethyl trans-1,2-cyclopropanedicarboxylate (CAS 3999-55-1): 50% (1R,2R), 50% (1S,2S) |
| Quantified Difference | Absolute stereochemical purity: 100% ee vs. 0% ee |
| Conditions | Vendor certificate of analysis; chiral HPLC |
Why This Matters
For applications demanding a specific absolute configuration—such as the synthesis of chiral drugs, ligands, or catalysts—the pure enantiomer avoids the yield loss and purification burden of resolving a racemate.
- [1] Hugentobler, K. G.; Rebolledo, F. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Org. Biomol. Chem. 2014, 12, 615-623. View Source
